A Comprehensive Technical Guide to 3-Iodo-D-tyrosine: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 3-Iodo-D-tyrosine: Properties, Synthesis, and Applications
Abstract
3-Iodo-D-tyrosine, a halogenated derivative of the amino acid D-tyrosine, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural similarity to endogenous tyrosine allows it to interact with key biological pathways, serving as a valuable tool for studying thyroid hormone synthesis and metabolism.[1] Furthermore, its unique properties lend themselves to applications in drug development, particularly for thyroid-related disorders, and as a versatile component in protein engineering and radiolabeling studies.[1] This guide provides an in-depth overview of the chemical and physical properties, synthesis, and diverse applications of 3-Iodo-D-tyrosine, tailored for researchers, scientists, and professionals in drug development.
Introduction: Unveiling the Potential of a Halogenated Amino Acid
The introduction of an iodine atom to the D-tyrosine scaffold profoundly influences its biological activity and utility in research. As a stereoisomer of the more commonly studied 3-Iodo-L-tyrosine, the D-enantiomer offers a unique tool to probe stereospecific interactions within biological systems. While its L-counterpart is a direct precursor in the synthesis of thyroid hormones, 3-Iodo-D-tyrosine serves as a crucial research compound for elucidating the intricacies of thyroid function and dysfunction.[1][2] Its role as a precursor in the biosynthesis of iodinated compounds makes it an invaluable asset in biochemical studies aimed at understanding enzymatic iodination processes.[1] The growing interest in this molecule also stems from its potential in the development of targeted therapies for thyroid-related diseases, where its distinct biological activity offers advantages over non-iodinated analogues.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 3-Iodo-D-tyrosine is paramount for its effective application in research and development.
Structure and Nomenclature
The systematic IUPAC name for 3-Iodo-D-tyrosine is (2R)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid.[3] Its structure consists of a D-alanine backbone with a p-hydroxyphenyl group attached to the β-carbon, which is further substituted with an iodine atom at the meta-position relative to the side chain.
Physicochemical Data
The key physicochemical properties of 3-Iodo-D-tyrosine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 25799-58-0 | [1][3][4] |
| Molecular Formula | C₉H₁₀INO₃ | [1][3] |
| Molecular Weight | 307.09 g/mol | [1][2][3] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 198-202 °C | [1] |
| Optical Rotation | [α]D²⁰ = +4 ± 2º (c=5 in 1N HCl) | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
Synthesis and Purification
While specific, detailed synthesis protocols are often proprietary, the general approach to synthesizing 3-Iodo-D-tyrosine involves the direct iodination of D-tyrosine. A common method for the synthesis of related iodotyrosines involves the use of iodine in the presence of an oxidizing agent. For instance, the synthesis of 3,5-diiodo-L-tyrosine can be achieved by iodinating tyrosine with iodine and sodium iodide in aqueous ethylamine or a mixture of acetic and hydrochloric acids with hydrogen peroxide.[5] A similar principle would apply to the mono-iodination of D-tyrosine to produce 3-Iodo-D-tyrosine.
Conceptual Synthesis Workflow:
Caption: Hypothetical competitive inhibition of an enzyme by 3-Iodo-D-tyrosine.
Experimental Protocols
The following are generalized protocols that can be adapted for experiments involving 3-Iodo-D-tyrosine.
In Vitro Tyrosinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of 3-Iodo-D-tyrosine on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-tyrosine or L-DOPA (substrate)
-
3-Iodo-D-tyrosine (test inhibitor)
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the enzyme, substrate, 3-Iodo-D-tyrosine, and kojic acid in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and varying concentrations of 3-Iodo-D-tyrosine or kojic acid.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).
-
Monitor the formation of dopachrome by measuring the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals. [6]6. Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Self-Validation:
-
Include a negative control (no inhibitor) to establish the baseline enzyme activity.
-
Use a known inhibitor like kojic acid as a positive control to validate the assay's responsiveness.
-
Run all experiments in triplicate to ensure reproducibility.
Cell-Based Assay for Anti-Melanogenesis
This protocol outlines a method to evaluate the effect of 3-Iodo-D-tyrosine on melanin production in melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
α-Melanocyte-stimulating hormone (α-MSH) or isobutylmethylxanthine (IBMX) to induce melanogenesis
-
3-Iodo-D-tyrosine
-
Lysis buffer
-
NaOH
Procedure:
-
Seed B16F10 cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-Iodo-D-tyrosine in the presence of α-MSH or IBMX for a specified period (e.g., 72 hours).
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Measure the protein content of the cell lysates.
-
To measure melanin content, dissolve the cell pellets in NaOH and measure the absorbance at 405 nm.
-
Normalize the melanin content to the total protein content.
Self-Validation:
-
Include an untreated control (cells with α-MSH or IBMX but no inhibitor) to determine the maximum melanin production.
-
Use a known anti-melanogenic agent as a positive control.
-
Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.
Safety and Handling
While some safety data sheets for the L-isomer do not classify it as hazardous under OSHA 2012 standards, it is crucial to handle all chemicals with care in a laboratory setting. [7]Other sources indicate that 3-Iodo-L-tyrosine can cause skin, eye, and respiratory irritation. [8] General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [8][9]* Handling: Avoid contact with skin and eyes. [10]Avoid generating dust. [9]Use in a well-ventilated area. [8]* Storage: Store in a cool, dry, and well-ventilated place, away from light. [11]Keep the container tightly closed. [7]Recommended storage temperature is often refrigerated (0-8°C). [1]* First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. [8][9]If inhaled, move to fresh air. [8]If ingested, do not induce vomiting and seek medical attention. [9]
References
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ChemBK. 3-Iodo-Tyrosine. [Link]
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MetaSci. Safety Data Sheet: 3-Iodo-L-tyrosine. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 56777108, Fmoc-3-iodo-D-Tyr-OH. [Link]
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Wikipedia. 3-Iodotyrosine. [Link]
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PubMed. [Synthesis of 3-iodotyrosine]. [Link]
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Cole-Parmer. Material Safety Data Sheet - 3,5-Diiodo-l-tyrosine. [Link]
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Semantic Scholar. New process for synthesis of 3,5-diiodo-L-tyrosine. [Link]
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NIST. 3,5-Diiodo-L-tyrosine. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. The Versatility of 3-Iodo-L-Tyrosine: From Neurotransmitter Synthesis to Prolactin Secretion. [Link]
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Taylor & Francis Online. 3-Iodotyrosine – Knowledge and References. [Link]
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PubMed. Excess amounts of 3-iodo-l-tyrosine induce Parkinson-like features in experimental approaches of Parkinsonism. [Link]
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PubMed. Current state on tryptophan 2,3-dioxygenase inhibitors: a patent review. [Link]
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European Patent Office. INHIBITORS OF TRYPTOPHAN-2,3-DIOXYGENASE OR INDOLEAMINE-2,3-DIOXYGENASE. [Link]
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PubMed Central. A comprehensive review on tyrosinase inhibitors. [Link]
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MDPI. Tryptophan-2,3-Dioxygenase as a Therapeutic Target in Digestive System Diseases. [Link]
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Frontiers. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link]
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PubMed Central. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. [Link]
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DiVA. Mechanisms determining efficacy of tyrosine kinase-targeting anti-cancer drugs. [Link]
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ResearchGate. Tyrosinase inhibitory activities of synthesized compounds. [Link]
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